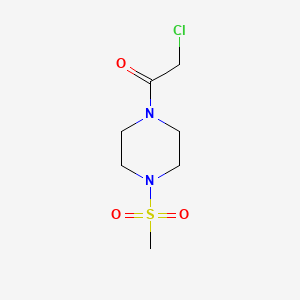![molecular formula C13H24ClNO B3372142 2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide CAS No. 874623-19-5](/img/structure/B3372142.png)
2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide
Descripción general
Descripción
2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide, also known as 2-Chloro-N-methylbutylcyclohexylacetamide or 2-Chloro-N-methylbutylcyclohexanecarboxamide, is a synthetic organic compound with a wide range of applications. It is used in organic synthesis, as a reagent for the synthesis of other compounds, and as an analytical tool. It is also used in the manufacture of pharmaceuticals and in the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Synthetic Opioids
A detailed review by Sharma et al. (2018) discusses the chemistry and pharmacology of synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, which are structurally related to 2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide. These compounds, known colloquially as U-drugs, were initially developed in the 1970s and 1980s and have since been adapted and appeared on the illicit drugs market. The review emphasizes the importance of international early warning systems in tracking these substances and recommends pre-emptive research to provide essential pharmacokinetic data for early detection in toxicological samples (Sharma, K., Hales, T., Rao, V., NicDaéid, N., & McKenzie, C., 2018).
Biological Effects of Acetamide Derivatives
Kennedy (2001) published a comprehensive review on the toxicology of acetamide and its derivatives, including formamide and dimethyl derivatives. This review updates previous knowledge and adds considerable data on the biological consequences of exposure to these compounds, highlighting the variations in biological responses among different chemicals and the importance of understanding their usage and potential effects. This review is pivotal for understanding the broad scope of biological impacts these compounds can have, which is relevant for the scientific research applications of acetamide derivatives like this compound (Kennedy, G., 2001).
Synthetic Organic Chemistry
Kondo and Murakami (2001) reviewed synthetic organic chemistry strategies based on the N-Ar axis, relevant to compounds like this compound. The review discusses the development of chemoselective N-acylation reagents, studies on chiral axes due to acyclic imide-Ar bonds, and the creation of chiral ligands possessing a N-Ar prochiral axis. This work is integral to understanding the synthetic pathways and methodologies applicable to the synthesis of complex organic compounds, including those related to this compound (Kondo, K., & Murakami, Y., 2001).
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO/c1-4-13(2,3)10-5-7-11(8-6-10)15-12(16)9-14/h10-11H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMTZUDHQBTDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211380 | |
| Record name | 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874623-19-5 | |
| Record name | 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



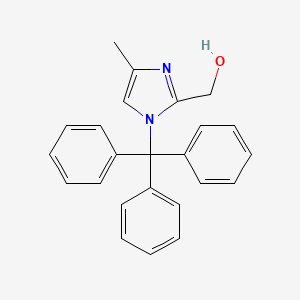

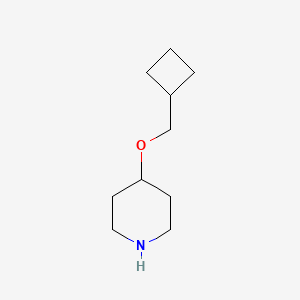
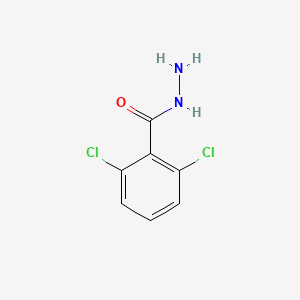
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)
![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
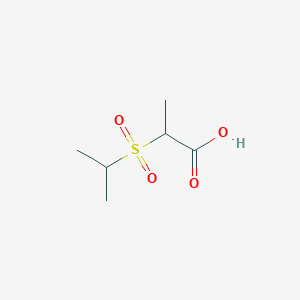
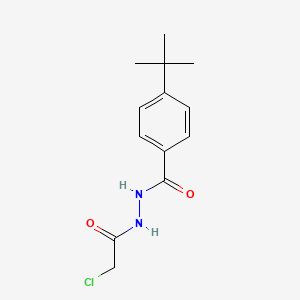

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)
